molecular formula C13H16ClNO3 B5168562 methyl 5-[(3-chloro-4-methylphenyl)amino]-5-oxopentanoate

methyl 5-[(3-chloro-4-methylphenyl)amino]-5-oxopentanoate

Cat. No.: B5168562
M. Wt: 269.72 g/mol
InChI Key: AFXKMQIQPUEACH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-[(3-chloro-4-methylphenyl)amino]-5-oxopentanoate, also known as CMMP, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a member of the class of compounds known as alpha-ketoamides, which have been shown to exhibit a wide range of biological activities. CMMP is of particular interest due to its potential as a therapeutic agent for the treatment of various diseases.

Mechanism of Action

The mechanism of action of methyl 5-[(3-chloro-4-methylphenyl)amino]-5-oxopentanoate is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to exhibit antibacterial activity against a variety of bacterial strains.

Advantages and Limitations for Lab Experiments

The advantages of using methyl 5-[(3-chloro-4-methylphenyl)amino]-5-oxopentanoate in lab experiments include its high purity and yield, as well as its well-established synthesis method. This compound has also been extensively studied, making it a well-characterized compound. The limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.

Future Directions

There are many potential future directions for research on methyl 5-[(3-chloro-4-methylphenyl)amino]-5-oxopentanoate. One area of interest is the development of novel drug delivery systems using this compound. Another area of interest is the investigation of the potential use of this compound in the treatment of neurodegenerative diseases, due to its ability to cross the blood-brain barrier. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of methyl 5-[(3-chloro-4-methylphenyl)amino]-5-oxopentanoate is a multi-step process that involves the reaction of several chemicals. The first step involves the reaction of 3-chloro-4-methyl aniline and ethyl acetoacetate in the presence of a catalyst to form the intermediate product, 3-chloro-4-methyl-N-ethylideneaniline. This intermediate is then reacted with methyl chloroformate to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yield.

Scientific Research Applications

Methyl 5-[(3-chloro-4-methylphenyl)amino]-5-oxopentanoate has been extensively studied for its potential use in the treatment of various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. This compound has also been studied for its potential use as a drug delivery system, due to its ability to cross the blood-brain barrier.

Properties

IUPAC Name

methyl 5-(3-chloro-4-methylanilino)-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c1-9-6-7-10(8-11(9)14)15-12(16)4-3-5-13(17)18-2/h6-8H,3-5H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFXKMQIQPUEACH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCCC(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.